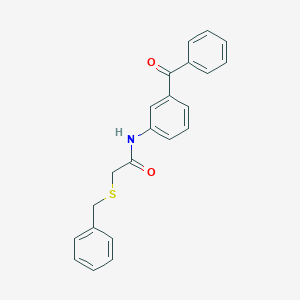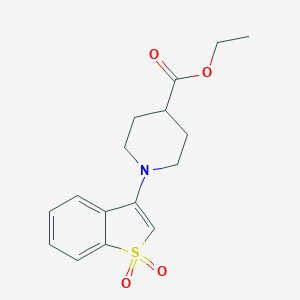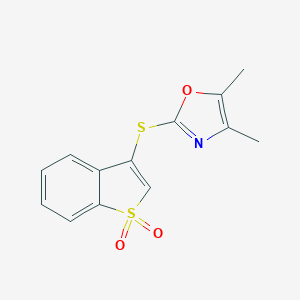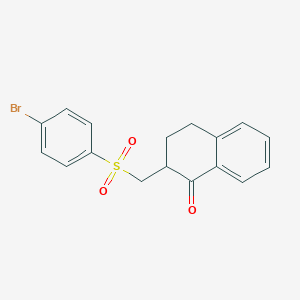
N-(3-benzoylphenyl)-2-(benzylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-benzoylphenyl)-2-(benzylsulfanyl)acetamide is a complex organic compound with a unique structure that includes both benzoyl and benzylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoylphenyl)-2-(benzylsulfanyl)acetamide typically involves multiple steps. One common method starts with the acylation of 3-aminobenzophenone with benzylsulfanyl acetic acid under acidic conditions. The reaction is usually carried out in a solvent like dichloromethane, with a catalyst such as hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoylphenyl)-2-(benzylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is often a sulfoxide or sulfone derivative.
Reduction: The major product is typically a reduced amide.
Substitution: The major product depends on the nucleophile used but often involves the replacement of the benzylsulfanyl group.
Scientific Research Applications
N-(3-benzoylphenyl)-2-(benzylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-benzoylphenyl)-2-(benzylsulfanyl)acetamide involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, while the benzylsulfanyl group may enhance the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-benzoylphenyl)-2-(4-chlorophenyl)acetamide
- N-(3-benzoylphenyl)-2-(2-methylphenoxy)acetamide
- N-(3-benzoylphenyl)-2-(2-thienyl)acetamide
Uniqueness
N-(3-benzoylphenyl)-2-(benzylsulfanyl)acetamide is unique due to the presence of both benzoyl and benzylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H19NO2S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(3-benzoylphenyl)-2-benzylsulfanylacetamide |
InChI |
InChI=1S/C22H19NO2S/c24-21(16-26-15-17-8-3-1-4-9-17)23-20-13-7-12-19(14-20)22(25)18-10-5-2-6-11-18/h1-14H,15-16H2,(H,23,24) |
InChI Key |
UHCTYUCDFBXVQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)



![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)

![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)
![N-(2-methoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B249428.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)

